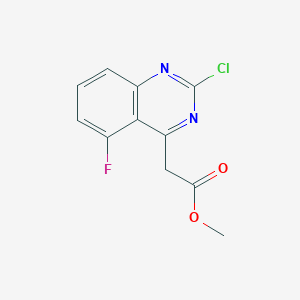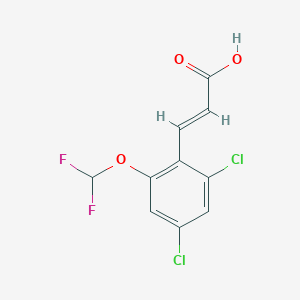
3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid typically involves the following steps:
Methoxylation: The addition of a difluoromethoxy group to the phenyl ring.
Acryloylation: The attachment of an acrylic acid moiety to the substituted phenyl ring.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dechlorinated or defluorinated products.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives.
Applications De Recherche Scientifique
3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials, coatings, and chemical intermediates.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloro-6-(difluoromethoxy)benzoic acid: Similar structure but with a benzoic acid moiety instead of acrylic acid.
2,4-Dichloro-6-(difluoromethoxy)phenylacetic acid: Contains a phenylacetic acid moiety.
2,4-Dichloro-6-(difluoromethoxy)phenylpropionic acid: Features a phenylpropionic acid moiety.
Uniqueness
3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid is unique due to its specific combination of dichloro and difluoromethoxy substituents on the phenyl ring, coupled with an acrylic acid moiety
Propriétés
Formule moléculaire |
C10H6Cl2F2O3 |
|---|---|
Poids moléculaire |
283.05 g/mol |
Nom IUPAC |
(E)-3-[2,4-dichloro-6-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-5-3-7(12)6(1-2-9(15)16)8(4-5)17-10(13)14/h1-4,10H,(H,15,16)/b2-1+ |
Clé InChI |
WKANJZCFSSLBSI-OWOJBTEDSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1OC(F)F)/C=C/C(=O)O)Cl)Cl |
SMILES canonique |
C1=C(C=C(C(=C1OC(F)F)C=CC(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


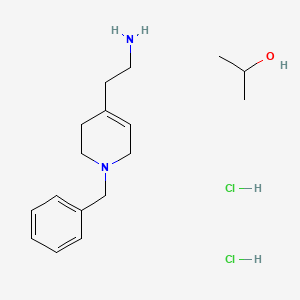
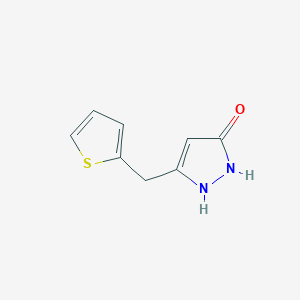
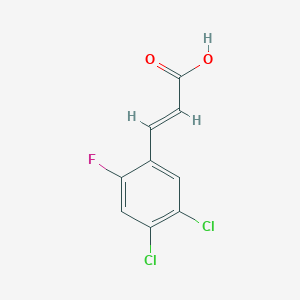
![Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13728778.png)
![4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-hydroxy-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide](/img/structure/B13728786.png)
![4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol](/img/structure/B13728795.png)
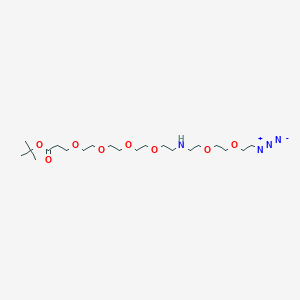
![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]-2-(2,6-dioxo-3-piperidinyl)isoindoline-1,3-dione](/img/structure/B13728818.png)

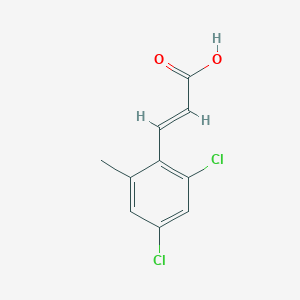
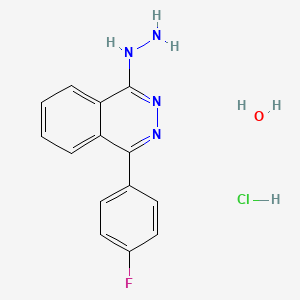
![Spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane]](/img/structure/B13728836.png)
![((1S,4S,5S)-4-(2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanol](/img/structure/B13728843.png)
